2-Bromo-2'chloro-5'-nitroacetophenone

Description

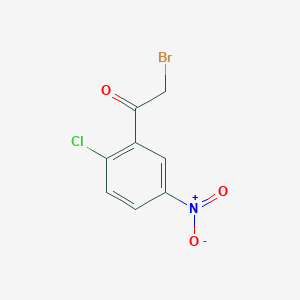

2-Bromo-2'-chloro-5'-nitroacetophenone (CAS 6851-99-6; molecular formula C₈H₆BrClNO₃) is a halogenated nitroacetophenone derivative characterized by a bromine atom at the α-position, a chlorine substituent at the 2'-position, and a nitro group at the 5'-position of the aromatic ring. This compound is a white to pale yellow crystalline powder with a melting point of 55–57°C and a predicted boiling point of 335.7±17.0°C. Its density is 1.671±0.06 g/cm³ .

Properties

Molecular Formula |

C8H5BrClNO3 |

|---|---|

Molecular Weight |

278.49 g/mol |

IUPAC Name |

2-bromo-1-(2-chloro-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H5BrClNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2 |

InChI Key |

GOUKYGXFXFADHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-2'-chloro-5'-nitroacetophenone | 6851-99-6 | C₈H₆BrClNO₃ | 271.5 | 55–57 | Br (α), Cl (2'), NO₂ (5') |

| 2'-Chloro-5'-nitroacetophenone | 23082-50-0 | C₈H₆ClNO₃ | 199.58 | Not reported | Cl (2'), NO₂ (5') |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 229.08 | Not reported | Br (α), OCH₃ (4') |

| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | 84942-40-5 | C₈H₆ClNO₄ | 215.59 | Not reported | Cl (5'), OH (2'), NO₂ (3') |

| 2-Bromo-2'-nitroacetophenone | 6851-99-6 | C₈H₆BrNO₃ | 244.04 | 55–57 | Br (α), NO₂ (2') |

Sources :

(a) Halogen vs. Nitro Substituents

- 2-Bromo-2'-chloro-5'-nitroacetophenone: The bromine atom at the α-position enhances its reactivity as a leaving group, facilitating nucleophilic substitution reactions. For example, it reacts with ethyl mercaptoacetate to form thiopyrano compounds via Dieckmann cyclization .

- 2'-Chloro-5'-nitroacetophenone: Lacks the α-bromine, limiting its utility in substitution reactions. However, the nitro group at 5' activates the ring for electrophilic aromatic substitution .

- 2-Bromo-4'-methoxyacetophenone: The methoxy group (electron-donating) deactivates the ring, directing reactions to specific positions, while the bromine enables cross-coupling reactions .

(b) Functional Group Interactions

- 5'-Chloro-2'-hydroxy-3'-nitroacetophenone: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This compound is used in synthesizing heterocyclic frameworks .

- 2-Bromo-2'-nitroacetophenone: The nitro group at 2' sterically hinders reactions at the ortho position but is effective in forming azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone) .

Table 2: Hazard Profiles

| Compound Name | Hazard Classification | Key Risks |

|---|---|---|

| 2-Bromo-2'-chloro-5'-nitroacetophenone | Not fully classified | Likely irritant (based on analogues) |

| 2'-Nitroacetophenone | Harmful if swallowed (GHS) | Acute toxicity (oral) |

| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | No data available | Unknown |

| 4'-Nitroacetophenone | >98% purity (GC) | Irritant (similar nitro compounds) |

Comparison with 2-Bromo-2'-nitroacetophenone

While both compounds share an α-bromine, the nitro group's position (5' vs. 2') alters reactivity. For instance, 2-Bromo-2'-nitroacetophenone is used to synthesize azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone), whereas the chloro-nitro derivative is more suited for cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.